molecular formula C17H18N6O4 B12917099 2'-Deoxy-N-(phenylcarbamoyl)adenosine CAS No. 658712-92-6

2'-Deoxy-N-(phenylcarbamoyl)adenosine

Cat. No.: B12917099
CAS No.: 658712-92-6
M. Wt: 370.4 g/mol
InChI Key: YITFPAXHKGVXGK-YNEHKIRRSA-N
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Description

1-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-3-phenylurea is a complex organic compound with significant potential in various scientific fields. This compound features a purine base linked to a tetrahydrofuran ring and a phenylurea moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-3-phenylurea typically involves multiple steps. The process begins with the preparation of the purine base, followed by the attachment of the tetrahydrofuran ring and the phenylurea group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-3-phenylurea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

1-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-3-phenylurea has numerous scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-3-phenylurea stands out due to its unique combination of a purine base, tetrahydrofuran ring, and phenylurea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

658712-92-6

Molecular Formula

C17H18N6O4

Molecular Weight

370.4 g/mol

IUPAC Name

1-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-phenylurea

InChI

InChI=1S/C17H18N6O4/c24-7-12-11(25)6-13(27-12)23-9-20-14-15(18-8-19-16(14)23)22-17(26)21-10-4-2-1-3-5-10/h1-5,8-9,11-13,24-25H,6-7H2,(H2,18,19,21,22,26)/t11-,12+,13+/m0/s1

InChI Key

YITFPAXHKGVXGK-YNEHKIRRSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)NC4=CC=CC=C4)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)NC4=CC=CC=C4)CO)O

Origin of Product

United States

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